Cas no 383-76-6 (2,2,3,3-Tetrafluorocyclobutanecarboxamide)
2,2,3,3-Tetrafluorocyclobutanecarboxamide Chemical and Physical Properties
Names and Identifiers
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- 2,2,3,3-Tetrafluorocyclobutanecarboxamide
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- MDL: MFCD16622010
- Inchi: 1S/C5H5F4NO/c6-4(7)1-2(3(10)11)5(4,8)9/h2H,1H2,(H2,10,11)
- InChI Key: ORKSDGZIFSJWKE-UHFFFAOYSA-N
- SMILES: C1(C(N)=O)CC(F)(F)C1(F)F
2,2,3,3-Tetrafluorocyclobutanecarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB470155-1 g |
2,2,3,3-Tetrafluorocyclobutanecarboxamide; . |
383-76-6 | 1g |
€690.00 | 2023-07-18 | ||
| abcr | AB470155-1g |
2,2,3,3-Tetrafluorocyclobutanecarboxamide; . |
383-76-6 | 1g |
€690.00 | 2025-02-20 |
2,2,3,3-Tetrafluorocyclobutanecarboxamide Suppliers
2,2,3,3-Tetrafluorocyclobutanecarboxamide Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 2,2,3,3-Tetrafluorocyclobutanecarboxamide
2,2,3,3-Tetrafluorocyclobutanecarboxamide: A Comprehensive Overview
The compound with CAS No. 383-76-6, commonly referred to as 2,2,3,3-Tetrafluorocyclobutanecarboxamide, is a highly fluorinated cyclic amide that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which consists of a cyclobutane ring substituted with four fluorine atoms and a carboxamide group. The combination of these structural features imparts distinctive chemical and physical properties to the molecule.
Recent advancements in synthetic methodologies have enabled the efficient production of 2,2,3,3-Tetrafluorocyclobutanecarboxamide, making it more accessible for research and industrial applications. The synthesis typically involves multi-step processes that include fluorination reactions and cyclization steps. These methods have been optimized to improve yield and purity, ensuring that the compound meets the stringent requirements of modern chemical applications.
One of the most notable aspects of 2,2,3,3-Tetrafluorocyclobutanecarboxamide is its exceptional thermal stability. Studies have shown that this compound can withstand high temperatures without undergoing significant degradation. This property makes it an ideal candidate for use in high-performance materials such as polymers and composites. Researchers have explored its potential as an additive in polymer systems to enhance their thermal resistance and mechanical strength.
The fluorinated nature of this compound also contributes to its unique electronic properties. The presence of multiple fluorine atoms introduces a degree of electron-withdrawing character to the molecule, which can influence its reactivity in various chemical reactions. This characteristic has led to its application as a building block in the synthesis of more complex organic molecules with tailored functionalities.
In addition to its thermal stability and electronic properties, 2,2,3,3-Tetrafluorocyclobutanecarboxamide exhibits excellent solubility in polar solvents. This property facilitates its use in solution-based chemical processes and enables it to serve as a versatile intermediate in organic synthesis. Recent studies have highlighted its potential as a precursor for the development of novel pharmaceutical compounds with improved bioavailability.
The environmental impact of 2,2,3,3-Tetrafluorocyclobutanecarboxamide has also been a subject of interest among researchers. While it is generally considered stable under normal conditions, investigations into its biodegradation pathways are ongoing to ensure that its use does not pose long-term risks to ecosystems. Preliminary findings suggest that the compound undergoes slow degradation under specific environmental conditions.
Furthermore, the safety profile of 2,2,3,Tetrafluorocyclobutanecarboxamide has been thoroughly evaluated to ensure its safe handling in industrial settings. Guidelines for storage and disposal have been established to minimize occupational exposure and environmental contamination.
In conclusion, 2 , 2 , 3 , 3 -Tetrafluorocyclobutanecarboxamide stands out as a versatile and functional compound with a wide range of potential applications across multiple disciplines. Its unique combination of thermal stability , electronic properties , and solubility makes it an attractive candidate for further research and development . As advancements in synthetic chemistry continue to unfold , this compound is poised to play an increasingly important role in the creation of innovative materials and technologies . p > article > response >
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